3-Pyridin-4-YL-propionamidine
Description
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Properties
IUPAC Name |
3-pyridin-4-ylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8(10)2-1-7-3-5-11-6-4-7/h3-6H,1-2H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTBUYZSAKQMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591099 | |
| Record name | 3-(Pyridin-4-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-79-2 | |
| Record name | 3-(Pyridin-4-yl)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Pyridin-4-YL-propionamidine, with the CAS number 887578-79-2, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by the following structural formula:
This compound features a pyridine ring, which is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. The compound has been studied for its potential role as an inhibitor of certain enzymes and receptors involved in signaling pathways.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases, which are crucial in regulating cellular functions such as growth and metabolism. This inhibition can lead to altered signaling pathways that are often implicated in various diseases, including cancer.
- Receptor Binding : The compound's structure allows it to bind effectively to certain receptors, potentially modulating their activity. This interaction may influence physiological responses and contribute to therapeutic effects.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Case Study 1 : A study demonstrated that this compound exhibited cytotoxic effects on human tumor cell lines, leading to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
- Case Study 2 : Another investigation revealed that treatment with this compound resulted in decreased tumor growth in xenograft models, suggesting its potential as an effective therapeutic agent against specific cancers.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties:
- Study Findings : In vitro assays showed that the compound exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a novel antimicrobial agent.
Research Findings Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in tumor cells | Case Study 1 |
| Tumor Growth Inhibition | Reduces tumor size in xenografts | Case Study 2 |
| Antimicrobial | Effective against bacterial strains | Study Findings |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
